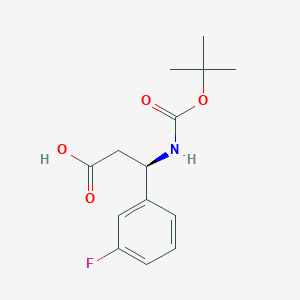

(R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid

Overview

Description

(R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid is a compound that can be associated with the field of fluorinated amino acids, which are of significant interest due to their potential in pharmaceuticals and as building blocks in organic synthesis. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, and the presence of a fluorophenyl group suggests potential for interaction with biological systems due to the unique properties of fluorine atoms in medicinal chemistry.

Synthesis Analysis

The synthesis of related fluorinated amino acids has been demonstrated through various methods. For instance, the stereoselective nucleophilic monofluoromethylation of (R)-(tert-butanesulfinyl)imines with fluoromethyl phenyl sulfone provides a pathway to alpha-monofluoromethylamines, which could be structurally related to the compound . Additionally, the palladium-catalyzed tert-butoxycarbonylation of trifluoroacetimidoyl iodides is another method that could potentially be adapted for the synthesis of (R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid, as it leads to iminocarboxylates, precursors to fluorinated alpha-amino acids .

Molecular Structure Analysis

The molecular structure of (R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid would include a chiral center at the alpha carbon, adjacent to the amino group, which is protected by the Boc group. The presence of the 3-fluorophenyl group would influence the compound's electronic properties and could affect its reactivity and interaction with biological targets.

Chemical Reactions Analysis

Chemical reactions involving compounds similar to (R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid often include the removal of protecting groups, such as the Boc group, which can be achieved under acidic conditions. The fluorophenyl group could participate in various reactions, such as nucleophilic aromatic substitution, depending on the reaction conditions and the presence of other functional groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid would likely include a high degree of polarity due to the presence of the amino and carboxylic acid functional groups. The compound's solubility in organic solvents and water would be influenced by the protecting groups and the fluorinated aromatic ring. The fluorine atom would also contribute to the compound's lipophilicity and could affect its ability to cross biological membranes .

Scientific Research Applications

Peptide Synthesis and Isosteres : This compound is used in the synthesis of peptide analogs and isosteres. For example, it has been utilized in the stereocontrolled synthesis of hydroxyethylene dipeptide isosteres (Nadin, Lopez, Neduvelil, & Thomas, 2001).

Biologically Active Residue Synthesis : Research has shown its application in generating transient sulfenic acids, which are subsequently transformed into sulfoxides with biologically active residues (Aversa, Barattucci, Bonaccorsi, & Giannetto, 2005).

Drug Design and Hydrogel Formation : It has been involved in the synthesis of compounds useful for new drug designs (Lecinska et al., 2010). Additionally, it has been employed in creating hydrogelators for potential localized cancer therapy, due to its ability to form hydrogels and its effectiveness in drug delivery (Guchhait et al., 2021).

Fluorine-Containing Compounds : Its fluorine-containing variant has been investigated as a putative fluorinated natural product, which is rare in nature. This research highlighted the novelty of aromatic fluorine substituents in natural products (Aldemir, Kohlhepp, Gulder, & Gulder, 2014).

Catalysis and Organic Synthesis : It's also utilized in catalysis and other organic synthesis processes. For instance, its derivatives have been used in rhodium-catalyzed hydroformylation (Mikhel et al., 2011).

Vibrational and Electronic Structure Analysis : The compound has been studied for its vibrational and electronic structures, aiding in a deeper understanding of its chemical properties (Pallavi & Tonannavar, 2020).

Enzymatic Processes : The compound has been synthesized via continuous enzymatic processes, demonstrating its potential in efficient and sustainable chemical production (Tao & Mcgee, 2002).

Safety And Hazards

properties

IUPAC Name |

(3R)-3-(3-fluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18FNO4/c1-14(2,3)20-13(19)16-11(8-12(17)18)9-5-4-6-10(15)7-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQPQPXUDXQDVMK-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20375868 | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-tert-Butoxycarbonylamino-3-(3-fluorophenyl)propionic acid | |

CAS RN |

500789-04-8 | |

| Record name | (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-fluorobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500789-04-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3R)-3-[(tert-Butoxycarbonyl)amino]-3-(3-fluorophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20375868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Methyl-9-(2-oxopropoxy)-2,3-dihydrocyclopenta[C]chromen-4(1H)-one](/img/structure/B1332779.png)

![(4-Amino-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B1332781.png)

![[2-(1H-Indol-3-yl)-ethyl]-(2-methyl-benzyl)-amine](/img/structure/B1332785.png)